molecular formula C12H20O3 B14179414 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate CAS No. 922174-24-1

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate

Cat. No.: B14179414
CAS No.: 922174-24-1
M. Wt: 212.28 g/mol
InChI Key: XDKMFUKIUAYOGJ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate typically involves multiple steps. One common method includes the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with formaldehyde to introduce the hydroxymethyl group. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents used in the process are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate.

    Reduction: Formation of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-2-en-1-yl acetate
  • 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl butyrate

Uniqueness

4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

922174-24-1

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

[4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl] acetate

InChI

InChI=1S/C12H20O3/c1-8-5-10(15-9(2)14)6-12(3,4)11(8)7-13/h10,13H,5-7H2,1-4H3

InChI Key

XDKMFUKIUAYOGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(C1)OC(=O)C)(C)C)CO

Origin of Product

United States

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